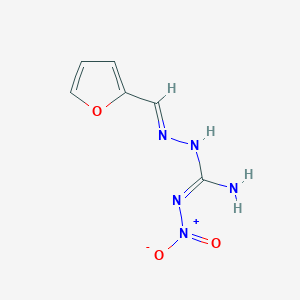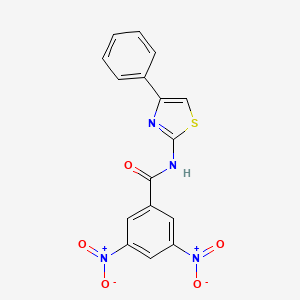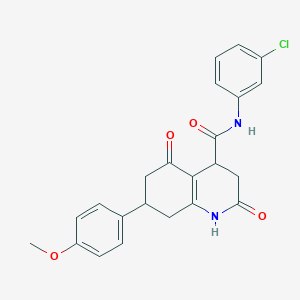![molecular formula C12H9ClN6O5 B11565094 (2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11565094.png)
(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and a nitroguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE typically involves a multi-step process. The initial step often includes the formation of the furan ring, followed by the introduction of the 2-chloro-4-nitrophenyl group through electrophilic aromatic substitution. The final step involves the condensation of the intermediate with nitroguanidine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE involves its interaction with specific molecular targets. The nitroguanidine moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
What sets (Z)-N-[(E)-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE apart is its unique combination of a furan ring, a nitroguanidine moiety, and a 2-chloro-4-nitrophenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H9ClN6O5 |
|---|---|
Molecular Weight |
352.69 g/mol |
IUPAC Name |
1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C12H9ClN6O5/c13-10-5-7(18(20)21)1-3-9(10)11-4-2-8(24-11)6-15-16-12(14)17-19(22)23/h1-6H,(H3,14,16,17)/b15-6+ |
InChI Key |
DXQDJGYAIATYHL-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11565017.png)
![1-{(E)-[(2,4-dimethylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11565020.png)
![N-(furan-2-ylmethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11565021.png)
![N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide (non-preferred name)](/img/structure/B11565029.png)
![N-[4-(benzylcarbamoyl)phenyl]-4-(decanoylamino)benzamide](/img/structure/B11565033.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11565036.png)
![(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11565037.png)

![N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11565048.png)

![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11565058.png)

![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11565074.png)

